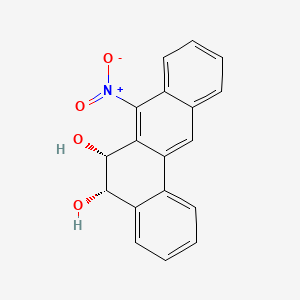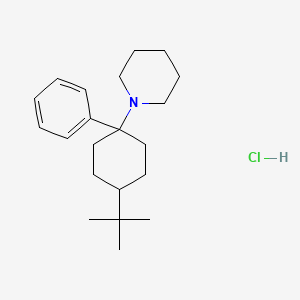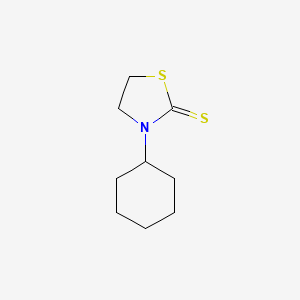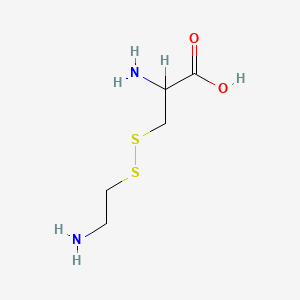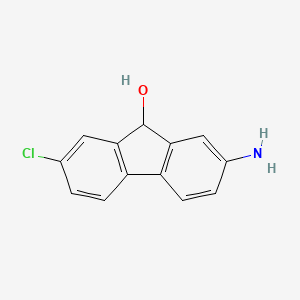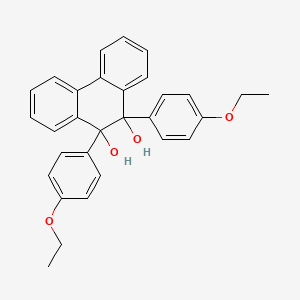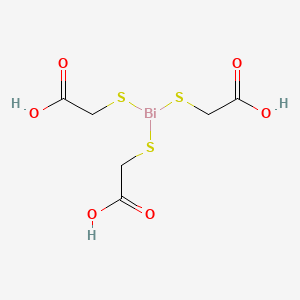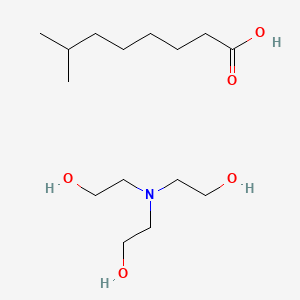
Triethanolamine isononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethanolamine isononanoate is an organic compound that belongs to the class of amino alcohols. It is a derivative of triethanolamine, where the hydroxyl groups are esterified with isononanoic acid. This compound is known for its surfactant properties and is used in various industrial and cosmetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethanolamine isononanoate is typically synthesized through the esterification reaction between triethanolamine and isononanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired ester. The product is then separated and purified using techniques such as distillation and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Triethanolamine isononanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Isononanoic acid and triethanolamine-derived aldehydes.
Reduction: Triethanolamine and isononanol.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Triethanolamine isononanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a stabilizer in enzyme reactions.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Applied in the production of cosmetics, detergents, and lubricants.
Wirkmechanismus
The mechanism of action of triethanolamine isononanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The compound interacts with molecular targets such as lipid bilayers and proteins, facilitating the formation of stable emulsions and enhancing the solubility of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: A precursor to triethanolamine isononanoate, used in similar applications but lacks the ester functionality.
Diethanolamine: Another amino alcohol with two hydroxyl groups, used in similar applications but with different properties.
Monoethanolamine: A simpler amino alcohol with one hydroxyl group, used in various industrial applications.
Uniqueness
This compound is unique due to its ester functionality, which imparts different chemical and physical properties compared to its parent compound, triethanolamine. The ester groups enhance its surfactant properties, making it more effective in stabilizing emulsions and improving solubility of hydrophobic compounds.
Eigenschaften
CAS-Nummer |
94108-51-7 |
|---|---|
Molekularformel |
C15H33NO5 |
Molekulargewicht |
307.43 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C6H15NO3/c1-8(2)6-4-3-5-7-9(10)11;8-4-1-7(2-5-9)3-6-10/h8H,3-7H2,1-2H3,(H,10,11);8-10H,1-6H2 |
InChI-Schlüssel |
CRXGWSUBJAEKGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCC(=O)O.C(CO)N(CCO)CCO |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




